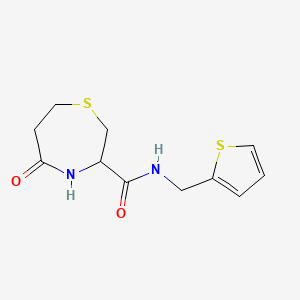
5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a thiazepane ring, a thiophene moiety, and a carboxamide group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the following steps:
-
Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Introduction of the Thiophene Moiety: : The thiophene moiety can be introduced through a nucleophilic substitution reaction. A thiophene derivative, such as thiophen-2-ylmethyl chloride, is reacted with the thiazepane intermediate in the presence of a base like triethylamine or sodium hydride.
-
Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate with an appropriate amine or amide reagent under mild conditions. Common reagents include acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new drugs.
-
Medicine: : Due to its potential biological activities, it is investigated for therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals targeting specific diseases.
-
Industry: : The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activities.
作用机制
The mechanism of action of 5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
-
Pathways Involved: : The compound may affect various cellular pathways, such as those involved in cell proliferation, apoptosis, or signal transduction. By modulating these pathways, it can exert its biological effects.
相似化合物的比较
Similar Compounds
5-oxo-N-(phenylmethyl)-1,4-thiazepane-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
5-oxo-N-(pyridin-2-ylmethyl)-1,4-thiazepane-3-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.
5-oxo-N-(furan-2-ylmethyl)-1,4-thiazepane-3-carboxamide: Similar structure but with a furan group instead of a thiophene moiety.
Uniqueness
5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c14-10-3-5-16-7-9(13-10)11(15)12-6-8-2-1-4-17-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLQYVPDAYSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

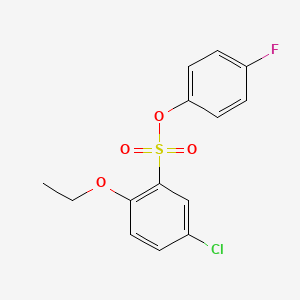
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

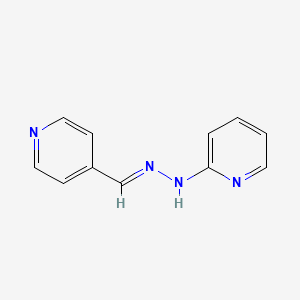
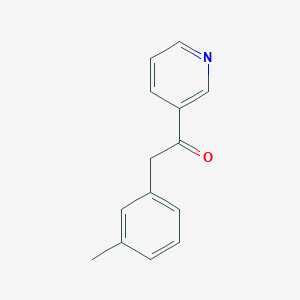

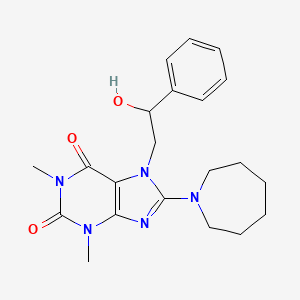
![N-(3-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2793531.png)
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2793533.png)
![2-(4-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2793534.png)
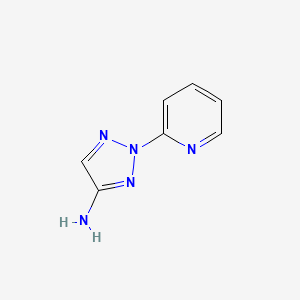
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2793538.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2793540.png)
